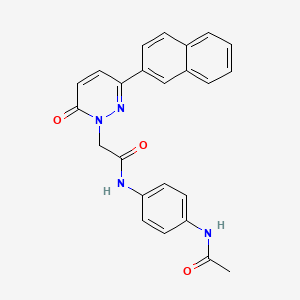

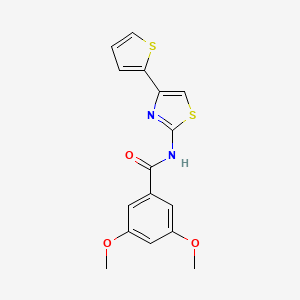

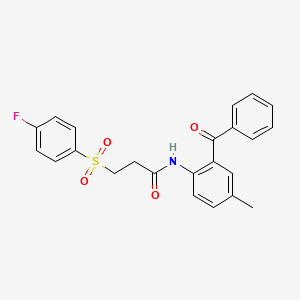

![molecular formula C11H11N5 B2455662 Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide CAS No. 1436126-77-0](/img/structure/B2455662.png)

Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide is a compound that includes a 1,2,4-triazole ring, which is a heterocyclic compound containing nitrogen atoms . The molecular formula of this compound is C11H11N5. It is part of a class of compounds that have shown significant biological activity, including anticancer properties .

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These derivatives were synthesized using various techniques and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques . The IR absorption spectra of these compounds were characterized by the presence of signals for C=O groups . The 1H-NMR spectrum showed singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions of similar 1,2,4-triazole derivatives have been studied . For example, the Grignard reaction, the Perkin reaction, condensation of the aldehyde with a diamine to yield an imidazolidine, oxidation to the acid and condensation of this acid with a diamine to yield an imidazoline, condensation with acetone, and a crossed Cannizzaro reaction have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar 1,2,4-triazole derivatives have been reported . For example, the yield, melting point, and NMR data of these compounds have been provided .Aplicaciones Científicas De Investigación

Click Synthesis and Cytotoxicity Assay

A study focused on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles through a one-pot three-component strategy, highlighting their potential in forming dimers stabilized by weak intermolecular hydrogen bonding. These compounds were evaluated for their cytotoxicity using a brine shrimp assay, demonstrating their potential biological activity (Ahmed et al., 2016).

Cancer Cell Migration and Growth Inhibition

Research into 1,2,4-triazol-3-ylthioacetohydrazide derivatives bearing a hydrazone moiety showed significant cytotoxic effects against melanoma, breast, and pancreatic cancer spheroids. These compounds inhibited cancer cell migration, suggesting their potential as antimetastatic agents (Šermukšnytė et al., 2022).

Corrosion Inhibition

Novel ecological triazole derivative corrosion inhibitors were investigated for their efficiency against the corrosion of mild steel in acidic solutions. These studies revealed the compounds' high inhibition performance, making them suitable for industrial applications to prevent metal corrosion (Nahlé et al., 2021).

Urease Inhibition and Antiproliferative Activity

A library of 1,2,4-substituted triazoles was synthesized and evaluated for their urease inhibitory and anti-proliferative activities. These compounds have shown promising results, especially against specific enzymes and cancer cell lines, indicating their potential therapeutic applications (Ali et al., 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c12-8-15(11-4-2-1-3-5-11)6-7-16-10-13-9-14-16/h1-5,9-10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMSHBKNFMFIQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCN2C=NC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2,2-dimethylpropanoyl)amino]-2,5-diethoxyphenyl}benzamide](/img/structure/B2455582.png)

![1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride](/img/structure/B2455588.png)

![N-(3-methylbutyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2455592.png)

![2-Chloro-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B2455593.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2455602.png)